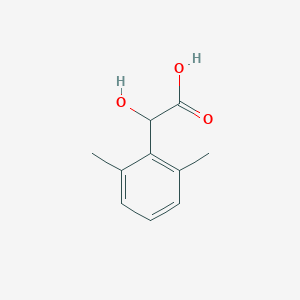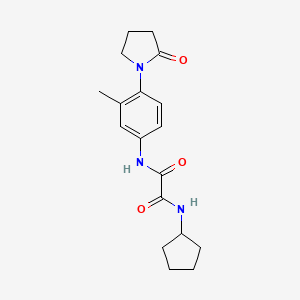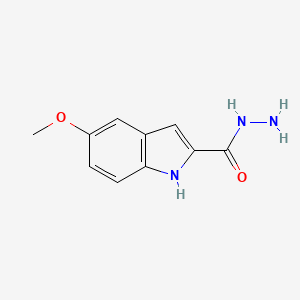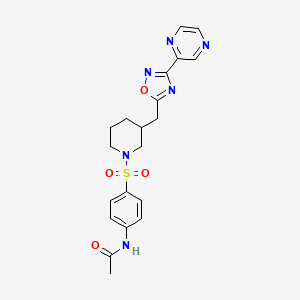![molecular formula C19H20N4O4 B2672581 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-butylacetamide CAS No. 1260622-62-5](/img/structure/B2672581.png)
2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-butylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-butylacetamide” is a complex organic molecule that contains several functional groups, including a benzodioxole, an oxadiazole, a pyrrole, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzodioxole, oxadiazole, and pyrrole rings in the molecule are likely to be planar due to the nature of their bonding .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence and position of its functional groups. The benzodioxole, oxadiazole, and pyrrole rings could potentially participate in various chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure .
Scientific Research Applications
Drug-likeness and Antimicrobial Activity
A significant area of scientific research involving 2-substituted 1-(2-(5-((5-5-benzoyl-1H-benzo[d][1,2,3]triazole-1-yl)methyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl) acetamido)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylic acids focuses on their potential in drug development. Studies have demonstrated these compounds' excellent drug-likeness properties through in-silico ADME prediction. Their in vitro antibacterial, antifungal, and antimycobacterial activities have been investigated, showing good to moderate activity against bacterial strains and better antimycobacterial agents compared with standard drugs like ciprofloxacin and pyrazinamide. This research suggests potential applications in developing new antimicrobial agents (Pandya, Dave, Patel, & Desai, 2019).
Cytotoxic Agents for Cancer Therapy
Another application is in cancer therapy, where N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines have shown promising results. Synthesized via a one-pot reaction, these compounds exhibited comparable or even better cytotoxic activity against several cancer cell lines than the reference drug doxorubicin. This highlights their potential as novel cytotoxic agents for treating various cancers (Ramazani, Khoobi, Torkaman, Nasrabadi, Forootanfar, Shakibaie, Jafari, Ameri, Emami, Faramarzi, Foroumadi, & Shafiee, 2014).
ACAT-1 Inhibition for Disease Treatment
The discovery of 2-(4-(2-((1 H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride as an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1) opens up applications in treating diseases involving ACAT-1 overexpression. This compound exhibits significant selectivity for human ACAT-1 over ACAT-2, suggesting its utility in developing treatments for incurable diseases linked to ACAT-1 overexpression (Shibuya, Kawamine, Ozaki, Ohgiya, Edano, Yoshinaka, & Tsunenari, 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-butylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c1-2-3-8-20-17(24)11-23-9-4-5-14(23)19-21-18(22-27-19)13-6-7-15-16(10-13)26-12-25-15/h4-7,9-10H,2-3,8,11-12H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWRNNHIFSCUFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CN1C=CC=C1C2=NC(=NO2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]pentanamide](/img/structure/B2672503.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2672505.png)





![8-Chloro-2-(propan-2-yl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2672515.png)


![2-thiophenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone](/img/structure/B2672521.png)